Cas no 1201-68-9 (3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole)

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a chloromethyl group at the 3-position and a phenyl substituent at the 5-position of the 1,2,4-oxadiazole ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloromethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse moieties. The 1,2,4-oxadiazole core contributes to metabolic stability and bioactivity, enhancing its utility in drug discovery. Its well-defined reactivity profile and compatibility with various synthetic conditions make it a practical choice for constructing complex molecular architectures. Proper handling is advised due to the reactive chloromethyl group.
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole structure
1201-68-9 structure
Product Name:3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
CAS No:1201-68-9
MF:C9H7ClN2O
MW:194.61768078804
MDL:MFCD00084968
CID:41062
PubChem ID:302154
Update Time:2025-06-08

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
    • 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazol
    • 3-Chlormethyl-5-phenyl-1,2,4-oxadiazol
    • 3-chloromethyl-5-phenyl-1,2,4-oxadiazole
    • NSC 184821
    • 3-chloromethyl-5-phenyl-[1,2,4]oxadiazole
    • 1,2,4-Oxadiazole, 3-(chloromethyl)-5-phenyl-
    • AKOS001200123
    • Z156942644
    • SCHEMBL120396
    • STR07631
    • W11722
    • 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, AldrichCPR
    • A804456
    • NSC184821
    • FT-0613737
    • 1201-68-9
    • AB03171
    • BP-20297
    • VEIXFEJMHJPUBS-UHFFFAOYSA-N
    • J-510842
    • MFCD00084968
    • DTXSID50306988
    • NSC-184821
    • EN300-23591
    • AM90175
    • DB-004503
    • DTXCID50258115
    • 673-111-0
    • MDL: MFCD00084968
    • Inchi: 1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: VEIXFEJMHJPUBS-UHFFFAOYSA-N
    • SMILES: ClCC1=NOC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 194.02500
  • Monoisotopic Mass: 194.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9A^2

Experimental Properties

  • Density: 1.283
  • Melting Point: 64 ºC
  • Boiling Point: 316.9 °C at 760 mmHg
  • Flash Point: 145.5 °C
  • Refractive Index: 1.56
  • PSA: 38.92000
  • LogP: 2.47540

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: R34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

Comprehensive Overview of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9)

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The 1,2,4-oxadiazole ring, a key feature of this molecule, is known for its stability and versatility, making it a valuable scaffold in drug discovery. Researchers are increasingly exploring its potential in designing novel bioactive compounds, particularly in the development of antimicrobial and anti-inflammatory agents.

The compound's chloromethyl group enhances its reactivity, allowing for further functionalization, which is critical in medicinal chemistry. Recent studies highlight its role in synthesizing small-molecule inhibitors targeting enzymes involved in metabolic pathways. This aligns with the growing demand for precision medicine and targeted therapies, topics frequently searched in scientific databases and AI-driven platforms. The phenyl moiety further contributes to its lipophilicity, improving membrane permeability—a hot topic in drug delivery optimization.

In agrochemical applications, 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is investigated for its potential as a crop protection agent. With global concerns about food security and sustainable agriculture, this compound's derivatives are being tested for their efficacy against plant pathogens. Its mode of action, often linked to disrupting microbial cell walls, resonates with searches for eco-friendly pesticides and green chemistry solutions.

From a synthetic chemistry perspective, the compound serves as a building block for more complex architectures. Its compatibility with cross-coupling reactions and click chemistry makes it a favorite among chemists working on high-throughput screening libraries. These methodologies are frequently discussed in forums focusing on combinatorial chemistry and molecular diversity, reflecting current industry trends.

Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole. The compound's distinct spectral signatures are often referenced in method development studies, a recurring theme in analytical chemistry queries. Additionally, its stability under various pH conditions is a subject of interest for formulation scientists.

Environmental and regulatory aspects of this compound are also under scrutiny. While not classified as hazardous, its degradation products are studied in environmental fate analyses—a trending topic in green chemistry circles. Researchers are optimizing synthetic routes to minimize waste, aligning with circular economy principles.

In conclusion, 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 1201-68-9) exemplifies the intersection of medicinal chemistry, agrochemical innovation, and sustainable synthesis. Its multifaceted applications address pressing challenges in health and agriculture, making it a compound of enduring relevance in scientific discourse.

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